

ϵ -Poly-L-lysine hydrochloride source and fermentation process

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Compound of Interest

Compound Name: *ϵ -Poly-L-lysine Hydrochloride*

Cat. No.: *B1155827*

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Technical Guide: **ϵ -Poly-L-lysine Hydrochloride** Production Biosynthesis, Fermentation Engineering, and Downstream Purification

Executive Summary

ϵ -Poly-L-lysine (ϵ -PL) hydrochloride is a cationic homopolymer of 25–35 L-lysine residues linked via isopeptide bonds between the

-carboxyl and

-amino groups. Unlike

-poly-L-lysine, which is synthesized ribosomally, ϵ -PL is a secondary metabolite produced primarily by *Streptomyces albus* via a non-ribosomal peptide synthetase (NRPS)-like mechanism.[1]

This guide details the industrial bioprocess for ϵ -PL hydrochloride, focusing on the "pH-shock" fermentation strategy that decouples biomass accumulation from polymer synthesis, and the cation-exchange purification workflow that isolates the molecule as a stable hydrochloride salt.

Biological Source & Biosynthetic Mechanism[2][3]

The Producer Strain

- Primary Source: *Streptomyces albus* (e.g., strains NBRC14147, WG-608).
- Physiology: Gram-positive, aerobic actinomycete.
- Key Characteristic: Possesses membrane-bound ϵ -Poly-L-lysine Synthetase (Pls).^[1]

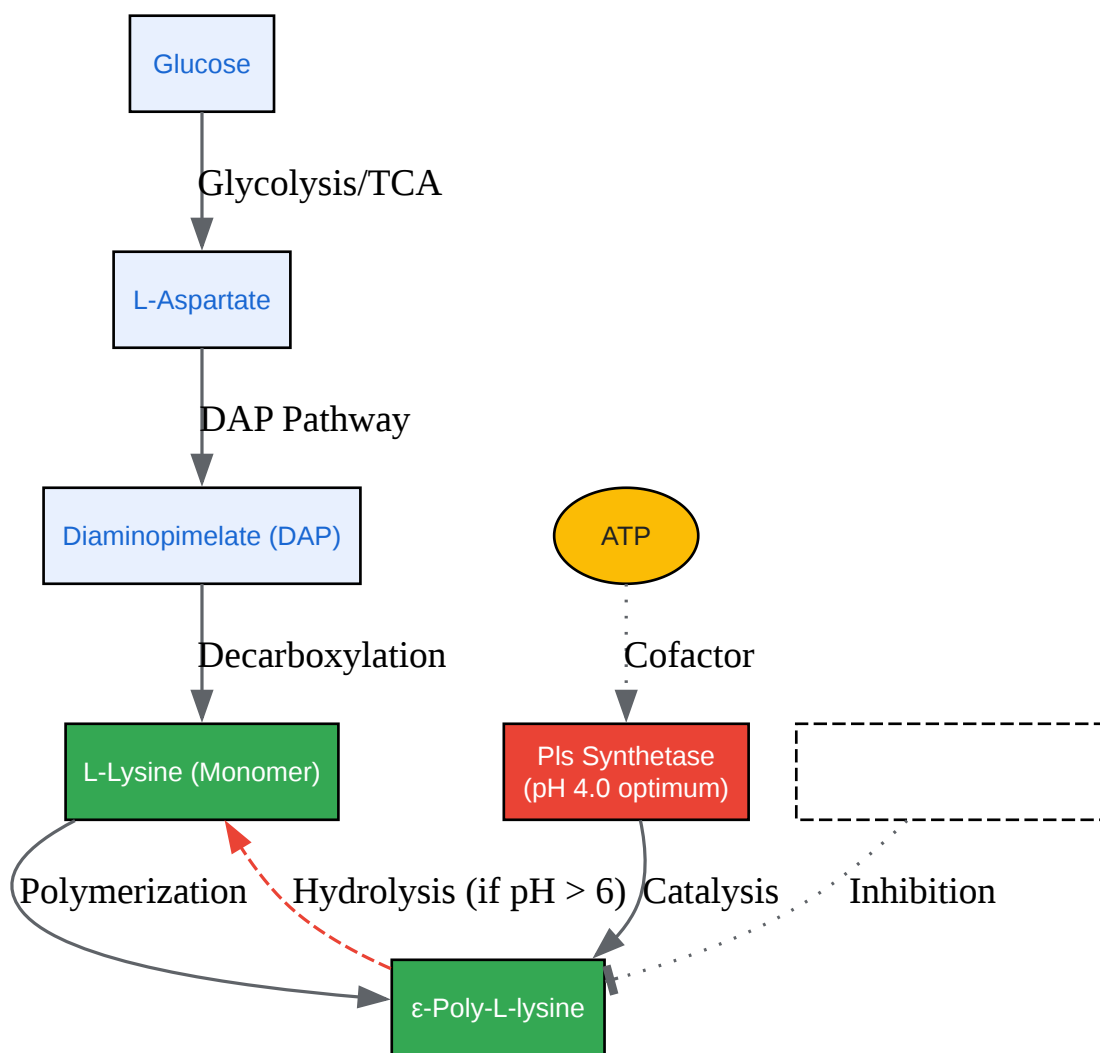
Enzymatic Machinery

The biosynthesis relies on the Pls enzyme, which polymerizes L-lysine monomers. Crucially, this process competes with the ϵ -PL Degrading Enzyme (Pld).

- Pls Activity: Optimal at pH ~4.0. Requires ATP.
- Pld Activity: Optimal at neutral pH (>6.0).
- Engineering Implication: Fermentation must shift pH acidic to activate Pls and inhibit Pld, preventing product hydrolysis.

Metabolic Pathway Diagram

The following diagram illustrates the flow from Glucose to L-Lysine (via the Diaminopimelate/DAP pathway) and its polymerization.



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Figure 1: Metabolic pathway of ε-PL biosynthesis in *S. albulus*, highlighting the critical role of PIs and the DAP pathway precursor supply.

Fermentation Process Engineering

The industrial standard utilizes a Two-Stage Fed-Batch Fermentation (often called the "pH Shock" strategy) to maximize yield.

Medium Composition

Component	Concentration (g/L)	Function
Glucose / Glycerol	50.0 - 60.0	Primary Carbon Source
Ammonium Sulfate	5.0 - 10.0	Nitrogen Source (Critical for Lysine)
Yeast Extract	5.0 - 10.0	Growth Factors
KH ₂ PO ₄	1.0 - 2.0	Phosphate Buffer/Source
MgSO ₄ ·7H ₂ O	0.5	Cofactor (Mg ²⁺)
FeSO ₄ [2]·7H ₂ O	0.03	Trace Metal

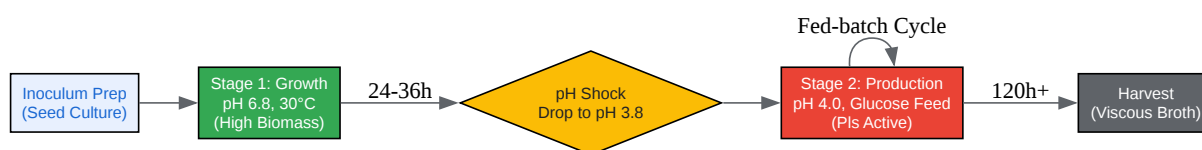
The "pH Shock" Protocol

This protocol is self-validating: the pH drop serves as the metabolic switch.

- Stage 1: Biomass Accumulation (0 – 24/36 hrs)
 - Objective: Maximize cell density (*Streptomyces mycelia*).
 - Control: Maintain pH 6.8 using ammonia water or NaOH.
 - Aeration: High (1.0–1.5 vvm) to support aerobic growth.
 - Result: Rapid mycelial growth; minimal ϵ -PL production.
- The Switch (The Shock)
 - Trigger: When Glucose drops < 10 g/L or OD₆₀₀ plateaus.
 - Action: Allow pH to drop naturally (due to organic acid production) or adjust with H₂SO₄ to pH 3.8 – 4.0.
 - Mechanism: Low pH activates PIs transcription/activity and inhibits PId.
- Stage 2: Polymer Production (36 – 120+ hrs)

- Objective: Synthesis of ϵ -PL.
- Control: Maintain pH 3.5 – 4.0 strictly.
- Feeding: Constant glucose feeding (maintain 10 g/L residual) + Ammonium Sulfate (maintain nitrogen availability).
- Validation: Viscosity of broth increases significantly as polymer accumulates.

Fermentation Workflow Diagram



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Figure 2: Two-stage pH control strategy decoupling growth from production.

Downstream Processing (DSP) & Purification

The target is **ϵ -Poly-L-lysine Hydrochloride**. The use of cation exchange resin is the industry standard for capturing the polycationic peptide.

Step-by-Step Purification Protocol

Step 1: Broth Clarification

- Challenge: Broth is highly viscous.
- Method: Acidify to pH 2.0 (reduces viscosity)

Flocculation (e.g., Sodium Polyacrylate)

Filtration/Centrifugation.

- Outcome: Clear filtrate containing ϵ -PL.

Step 2: Cation Exchange Chromatography (Capture)

- Resin: Weak cation exchanger (e.g., Amberlite IRC-50 or equivalent).
- Equilibration: Ammonium form (), pH 7.0.
- Loading: Pass filtrate through column. ϵ -PL (positively charged) binds tightly; impurities pass through.
- Washing: Wash with distilled water to remove unbound proteins/sugars.

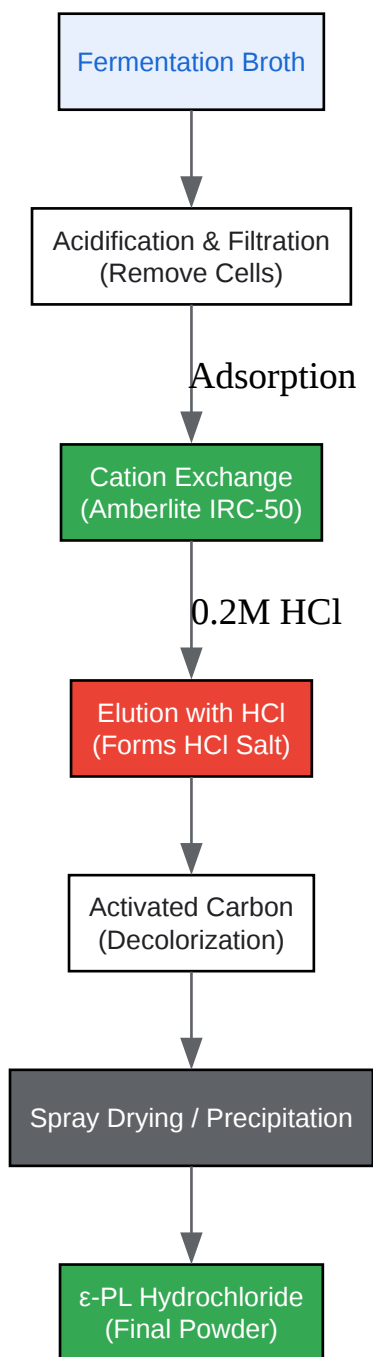
Step 3: Elution & HCl Conversion

- Eluent: 0.1M – 0.5M Hydrochloric Acid (HCl).
- Mechanism: displaces ϵ -PL from the resin. The counter-ion becomes , forming **ϵ -Poly-L-lysine Hydrochloride**.
- Validation: Monitor eluate at 215 nm (peptide bond).

Step 4: Decolorization & Finishing

- Decolorization: Activated charcoal treatment to remove yellow pigments.
- Concentration: Ultrafiltration (1 kDa cutoff) or vacuum evaporation.
- Crystallization: Precipitation using organic solvent (Ethanol/Acetone) or Spray Drying.
- Final Product: White to pale yellow hygroscopic powder.

DSP Workflow Diagram



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Figure 3: Downstream purification workflow to isolate ε-PL Hydrochloride.

Quality Control & Characterization

- Purity: >95% (HPLC).

- Molecular Weight: 3,500 – 4,500 Da (approx. 25–35 residues).
- Identification:
 - $^1\text{H-NMR}$: Confirms linkage at

-position (distinct chemical shifts compared to

-PL).
 - Chloride Content: Titration with AgNO_3 to verify HCl salt stoichiometry.

References

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